molecular formula C18H20ClN3O2 B2479443 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034432-52-3

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B2479443
CAS RN: 2034432-52-3
M. Wt: 345.83
InChI Key: JFQUSOZLBCXNNX-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases . The compound also contains a chloropyridinyl group and a dimethylaminophenyl group, which could contribute to its reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound is sp3 hybridized, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space . The presence of different functional groups could also influence the compound’s three-dimensional structure and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of a pyrrolidine ring could impact the compound’s solubility and stability .

Scientific Research Applications

  • Crystal and Molecular Structure Analysis : A compound structurally similar to the queried chemical, "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone", was synthesized and characterized, providing insights into its crystallography and molecular structure (Lakshminarayana et al., 2009).

  • Polymorphic Forms of Similar Compounds : A study of a related compound, "(E)-phenyl(pyridin-2-yl)methanone oxime", revealed the existence of a second monoclinic polymorph, highlighting the significance of molecular structure in determining the physical properties of such compounds (Rodríguez-Mora et al., 2013).

  • Spectroscopic and Molecular Docking Studies : A conjugated experimental and theoretical vibrational study of a compound with a similar structure, "3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone", was conducted. This study included DFT analysis, molecular docking, and antimicrobial activity evaluation, providing a comprehensive understanding of its properties (Sivakumar et al., 2021).

  • Synthesis of Derivative Compounds : Research on the synthesis of 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives from aryl(3‐isocyanopyridin‐4‐yl)methanones highlights the potential for creating diverse compounds with varying functional groups and structures (Kobayashi et al., 2011).

  • Crystallographic and Conformational Analyses : A study conducted on boric acid ester intermediates with benzene rings, similar to the queried compound, involved X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations. This provided insights into the crystallographic and conformational aspects of these compounds (Huang et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to exhibit various biological activities, and their mechanisms of action often involve interactions with proteins .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for improved efficacy and safety. The pyrrolidine scaffold, in particular, offers many opportunities for the design of new compounds with diverse biological profiles .

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-21(2)14-5-3-4-13(10-14)18(23)22-9-7-15(12-22)24-17-6-8-20-11-16(17)19/h3-6,8,10-11,15H,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQUSOZLBCXNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

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